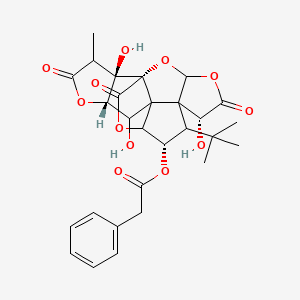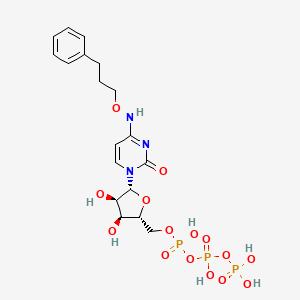![molecular formula C17H16ClFN4OS B10771115 N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771115.png)
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide is a compound with significant interest in both scientific research and industrial applications. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide typically involves a multi-step process:
Formation of the thiazine ring: : This might involve cyclization reactions using appropriate starting materials like amino acids and thioureas.
Introduction of the fluorophenyl group: : This step often requires aromatic substitution reactions under controlled conditions to ensure the correct placement of the fluorine atom.
Coupling with the pyridine carboxamide: : This final step might involve amide bond formation using coupling reagents such as carbodiimides or via direct condensation.
Industrial Production Methods
On an industrial scale, the production methods are optimized for yield and purity. High-pressure reactors and continuous flow systems may be employed to ensure consistent quality and scalability. Green chemistry principles are also integrated to minimize waste and enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide can undergo several types of chemical reactions:
Oxidation: : It can be oxidized to introduce new functional groups or modify its properties.
Reduction: : Reduction reactions can be used to remove specific functional groups or adjust the compound's electronic characteristics.
Substitution: : This compound may participate in nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide, are used to induce oxidation reactions.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride, facilitate reduction reactions.
Substitution reactions: : Might involve reagents like halogens or alkylating agents under both acidic and basic conditions.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deaminated product.
Aplicaciones Científicas De Investigación
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide has a wide array of applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Serves as a tool for studying enzyme interactions and metabolic pathways.
Medicine: : Investigated for its potential as a therapeutic agent in treating various diseases due to its biological activity.
Industry: : Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with specific molecular targets within cells:
Molecular Targets: : These might include enzymes, receptors, or DNA.
Pathways Involved: : It could modulate signaling pathways, inhibit enzyme activity, or interact with genetic material to exert its effects.
Comparación Con Compuestos Similares
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide stands out from similar compounds due to its specific fluorinated and thiazine structure. Similar compounds might include other thiazine derivatives or pyridine carboxamides, but the unique combination of functional groups in this molecule provides it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16ClFN4OS |
|---|---|
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClFN4OS/c1-17(6-7-25-16(20)23-17)12-8-11(3-4-13(12)19)22-15(24)14-5-2-10(18)9-21-14/h2-5,8-9H,6-7H2,1H3,(H2,20,23)(H,22,24)/t17-/m0/s1 |
Clave InChI |
VVZZZUNCWSTIOI-KRWDZBQOSA-N |
SMILES isomérico |
C[C@]1(CCSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Cl)F |
SMILES canónico |
CC1(CCSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)

